1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment to Piperidine: The benzodioxole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of 1,3-benzodioxole with a piperidine derivative, such as piperidin-4-amine, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may enhance the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8 .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
This compound dihydrochloride: This compound is a salt form and is often used in research for its increased solubility and stability.
N-(1,3-Benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine: This compound features a benzyl group attached to the piperidine ring, which may alter its biological activity and chemical properties.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer activity and may serve as templates for further optimization.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNPFRWYMETGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470398 | |
Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76167-58-3 | |
Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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